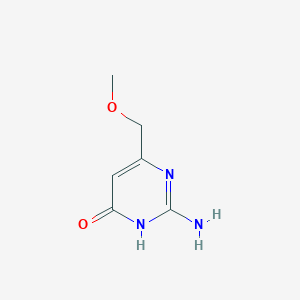

2-Amino-6-(methoxymethyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

494202-82-3 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-amino-4-(methoxymethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H9N3O2/c1-11-3-4-2-5(10)9-6(7)8-4/h2H,3H2,1H3,(H3,7,8,9,10) |

InChI Key |

BHDHPZYIHHIUDC-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=O)NC(=N1)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 2-Amino-6-(methoxymethyl)pyrimidin-4-ol

This guide provides an in-depth technical analysis of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol , a critical heterocyclic intermediate used in the synthesis of antiviral agents, kinase inhibitors, and agrochemicals.

Chemical Identity & Structural Dynamics

This compound is a functionalized pyrimidine scaffold.[1] In solution and the solid state, it exhibits significant tautomerism, predominantly favoring the 4(3H)-pyrimidinone (keto) form over the 4-pyrimidinol (enol) form. This tautomeric equilibrium is critical for understanding its reactivity in nucleophilic substitutions and metal coordination.

Key Identifiers

-

IUPAC Name: this compound

-

Alternative Name: 2-Amino-6-(methoxymethyl)-4(3H)-pyrimidinone

-

Molecular Formula: C₆H₉N₃O₂

-

Molecular Weight: 155.15 g/mol [2]

-

SMILES (Keto): COCC1=CC(=O)NC(=N1)N

-

SMILES (Enol): COCC1=CC(O)=NC(=N1)N

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium. The keto form (B) is thermodynamically favored due to the strong amide-like resonance stabilization in the pyrimidine ring, while the enol form (A) is the reactive species in O-alkylation reactions.

Figure 1: Tautomeric equilibrium between the hydroxy- and oxo-forms. The keto form is generally favored in polar protic solvents.

Synthetic Pathway

The industrial and laboratory synthesis of this compound follows a classic condensation cyclization route. This involves the reaction of a guanidine salt with a

Retrosynthetic Analysis

The pyrimidine ring is constructed by condensing a N-C-N fragment (guanidine) with a C-C-C fragment (

-

Reagent A: Guanidine Hydrochloride (or Nitrate)

-

Reagent B: Methyl 4-methoxyacetoacetate (CAS 41051-15-4)

-

Catalyst/Base: Sodium Methoxide (NaOMe) in Methanol[3]

Reaction Scheme

Figure 2: Convergent synthesis via condensation of guanidine with methyl 4-methoxyacetoacetate.

Experimental Protocol (Standardized)

-

Preparation of Alkoxide: In a dry 3-neck round-bottom flask, dissolve Sodium metal (1.1 eq) in anhydrous Methanol to generate Sodium Methoxide in situ. Alternatively, use commercial 25-30% NaOMe solution.

-

Addition of Guanidine: Add Guanidine Hydrochloride (1.0 eq) to the methoxide solution. Stir for 15 minutes to liberate the free guanidine base.

-

Cyclization: Dropwise add Methyl 4-methoxyacetoacetate (1.0 eq) over 30 minutes while maintaining the temperature at 25°C.

-

Reflux: Heat the reaction mixture to reflux (65°C) for 4–6 hours. Monitoring by TLC (or HPLC) should show the disappearance of the starting ester.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Dissolve the residue in a minimum amount of water.

-

Carefully acidify with Glacial Acetic Acid or dilute HCl to pH 6–7. The product will precipitate as a white to off-white solid.

-

Filter, wash with cold water and ethanol, and dry under vacuum.

-

Physicochemical Characterization

Researchers must validate the synthesized compound using spectroscopic data. Below is the expected characterization profile.

Spectral Data Summary

| Technique | Parameter | Expected Signal / Value | Interpretation |

| 1H NMR | Methoxy methyl group | ||

| (DMSO- | Methylene bridge at C6 | ||

| Vinylic proton on pyrimidine ring | |||

| Exocyclic amine (broad, exchangeable) | |||

| Amide/Enol proton (tautomeric) | |||

| MS (ESI) | 156.1 | Protonated molecular ion | |

| Solubility | Water | Low | Soluble in high pH (as salt) or DMSO |

Applications in Drug Development

This scaffold acts as a "privileged structure" for designing bioactive molecules, particularly in virology and oncology.

Antiviral Nucleoside Analogs

The 2-amino-6-substituted pyrimidine core is a direct precursor to 6-substituted guanines .

-

Mechanism: The 4-hydroxyl group can be converted to a chloride (using

), yielding 2-amino-4-chloro-6-(methoxymethyl)pyrimidine . -

Utility: This chloro-intermediate allows for

displacement with amines or alkoxides to generate acyclic nucleoside phosphonate analogs (similar to Ganciclovir or Penciclovir precursors).

Kinase Inhibitors (CSNK2A)

Recent medicinal chemistry efforts have utilized 2,6-disubstituted pyrimidines as inhibitors of Casein Kinase 2 (CSNK2A) .[4] The methoxymethyl group provides a specific steric and electronic profile that fits into the ATP-binding pocket, often improving selectivity over off-target kinases like PIM3.

Pteridine Synthesis

Condensation of this compound with

References

- Synthesis of Pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.

-

Guanidine Reactions: Method for preparing 2-amino-4,6-dimethoxypyrimidine. Patent CN103159684B.

-

Kinase Inhibitor Applications: Galal, K. A., et al. "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors."[4] Bioorg. Med. Chem. Lett., 2024.[4]

-

Precursor Reagent: Methyl 4-methoxyacetoacetate (CAS 41051-15-4). ChemicalBook Entry. Link

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

2-amino-6-methoxymethyl-4(1H)-pyrimidinone tautomerism

An In-Depth Technical Guide to the Tautomerism of 2-amino-6-methoxymethyl-4(1H)-pyrimidinone

Executive Summary

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development.[1][2] The specific tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and overall polarity, which in turn governs its interaction with biological targets and its pharmacokinetic profile.[3] This guide provides a comprehensive technical exploration of the tautomeric landscape of 2-amino-6-methoxymethyl-4(1H)-pyrimidinone, a heterocyclic scaffold of interest in pharmaceutical research. We will dissect the potential tautomeric forms, delineate the theoretical principles governing their stability, and present detailed, field-proven experimental and computational protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of pyrimidinone-based compounds to accelerate rational drug design.

The Significance of Tautomerism in Pyrimidinone Scaffolds

The pyrimidinone core is a privileged structure in medicinal chemistry, found in numerous bioactive molecules, including the natural nucleobases guanine, thymine, and uracil.[4] The tautomeric state of these bases is critical for the fidelity of DNA replication; the prevalence of "rare" tautomers can lead to base pair mismatching and mutations.[5][6][7] For a drug candidate, the dominant tautomer in the physiological environment of a target's active site will define the critical pharmacophoric interactions. An overlooked or incorrectly assigned tautomer can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of a drug discovery campaign.

2-amino-6-methoxymethyl-4(1H)-pyrimidinone possesses two key functionalities capable of prototropic tautomerism: the keto-enol system (also known as lactam-lactim) at the C4 position and the amino-imino system at the C2 position. Understanding the delicate balance of this equilibrium is paramount.

Potential Tautomers of 2-amino-6-methoxymethyl-4(1H)-pyrimidinone

The molecule can exist in several potential tautomeric forms. The primary equilibrium involves four key species arising from the interplay of lactam-lactim and amino-imino tautomerism.

-

Tautomer A (Amino-Keto): 2-amino-6-methoxymethyl-4(1H)-pyrimidinone. This is the canonical form, often expected to be the most stable in polar solvents.

-

Tautomer B (Amino-Enol/Lactim): 2-amino-4-hydroxy-6-methoxymethylpyrimidine. This form gains aromaticity in the pyrimidine ring.

-

Tautomer C (Imino-Keto): 2-imino-6-methoxymethyl-1,2-dihydro-4(3H)-pyrimidinone.

-

Tautomer D (Imino-Enol/Lactim): 2-imino-4-hydroxy-6-methoxymethyl-1,2-dihydropyrimidine.

The relative stability of these forms is dictated by a complex interplay of factors including aromaticity, intramolecular hydrogen bonding, and solvent interactions.[8][9][10] Computational studies on related 4(3H)-pyrimidinone systems have shown that the keto form is generally favored over the hydroxyl (enol) form, a shift attributed to enthalpic effects and the strength of the N-H bond.[10][11]

Caption: A typical DFT workflow for predicting tautomer stability.

Detailed Protocol: DFT Calculation

-

Structure Generation: Build the 3D structures of all plausible tautomers (A, B, C, D, etc.) in a molecular modeling program.

-

Gas-Phase Optimization:

-

Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Self-Validation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE).

-

-

Solvated-Phase Optimization:

-

Using the gas-phase optimized structures as a starting point, perform a new geometry optimization for each tautomer including a solvent model (e.g., PCM for water or DMSO). Use a larger basis set for higher accuracy (e.g., B3LYP/6-31+G(d,p)).

-

-

Final Energy Calculation:

-

Perform a final single-point energy calculation on the solvated-phase optimized geometries with an even more robust basis set if higher accuracy is needed.

-

Perform a frequency calculation at the solvated-phase optimized geometry to obtain the thermal corrections to the Gibbs free energy.

-

-

Analysis:

-

Calculate the total Gibbs free energy (G) for each tautomer in the chosen solvent.

-

Determine the relative free energy (ΔG) of each tautomer with respect to the most stable one. The population of each tautomer can be estimated using the Boltzmann distribution.

-

Data Synthesis and Implications for Drug Design

The true power of this analysis comes from integrating the experimental and computational data.

Data Presentation: Predicted Relative Energies and Diagnostic NMR Shifts

| Tautomer Form | Calculated ΔG (kcal/mol, in DMSO) | Predicted C4 Shift (ppm) | Predicted C5-H Shift (ppm) | Predicted N-H/O-H Shift (ppm) |

| A (Amino-Keto) | 0.0 (Reference) | ~165 | ~5.8 | ~7.5 (NH₂) |

| B (Amino-Enol) | +3.5 | ~158 | ~6.2 | ~11.0 (OH) |

| C (Imino-Keto) | +8.2 | ~168 | ~5.9 | ~9.0 (=NH) |

| D (Imino-Enol) | +11.0 | ~160 | ~6.3 | ~12.5 (OH) |

| Note: These are hypothetical, illustrative values based on trends for similar systems. Actual values must be determined experimentally and computationally for the specific molecule. |

Interpretation and Causality: If the NMR data in DMSO-d6 shows a carbonyl signal at ~165 ppm and a C5-H signal at ~5.8 ppm, this strongly correlates with the predicted data for the Amino-Keto (A) form. If computational results also predict this form to have the lowest free energy (ΔG = 0.0 kcal/mol), the evidence converges to identify Tautomer A as the dominant species in that solvent.

Implications for Drug Development:

-

Structure-Based Design: Knowing that the molecule exists as the Amino-Keto tautomer is critical for docking studies. This form presents a specific arrangement of hydrogen bond donors (the NH₂ group and the N1-H) and a hydrogen bond acceptor (the C4=O group). Designing ligands to complement this specific pattern is essential for achieving high binding affinity.

-

Physicochemical Properties: The Amino-Keto form will have different pKa, logP, and solubility values compared to the aromatic Amino-Enol form. These properties directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: Different tautomers can sometimes be patented separately. A thorough understanding of the tautomeric landscape is crucial for a robust patent strategy.

Conclusion

The tautomerism of 2-amino-6-methoxymethyl-4(1H)-pyrimidinone is a multifaceted problem that requires a synergistic application of experimental spectroscopy and computational chemistry. The protocols and logical frameworks presented in this guide provide a self-validating system for unequivocally identifying the predominant tautomeric form(s) in a given environment. By moving beyond a single static structure and embracing the dynamic nature of tautomerism, researchers can make more informed decisions, leading to the more efficient and rational design of novel therapeutics.

References

-

Reasons to Believe. (2022, September 28). DNA's Fine-Tuned Structure Minimizes Harmful Tautomers. [Link]

-

Li, Z., et al. (2020, September 8). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters. [Link]

-

Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Galvão, T. L. P., et al. (2013, November 8). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

-

Galvão, T. L. P., et al. (2013, November 8). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

-

Pearson+. (2023, September 18). Cytosine, uracil, and guanine have tautomeric forms with aromatic.... [Link]

-

Fornili, A., et al. Tautomerism and Protonation of Guanine and Cytosine. Implications in the Formation of Hydrogen-Bonded Complexes. Journal of the American Chemical Society. [Link]

-

Inuzuka, K., & Fujimoto, A. (2005, December 15). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. PubMed. [Link]

-

Fujimoto, A., et al. (2008, February 15). Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system. PubMed. [Link]

-

Cahová, H., et al. (2020, January 22). Tautomerism of Guanine Analogues. PMC. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

-

Taylor & Francis Online. (2025, April 7). Statistical analysis of guanine tautomerism and its influence on DNA stability and cellular functions. [Link]

-

Galvão, T. L. P., et al. (2013, November 27). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

-

ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. Retrieved from [Link]

-

Jordan, F., & Nemeria, N. S. (2007). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate. PMC. [Link]

-

Grokipedia. (n.d.). Pyrimidone. [Link]

-

Kaito, A., & Hatano, M. (2006, April 19). Studies of the Magnetic Circular Dichroism and Tautomerism of Pyridinols (Pyridinones) and Pyrimidinols (Pyrimidinones). Bulletin of the Chemical Society of Japan. [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. [Link]

-

Brovarets', O. O., & Hovorun, D. M. (2015). Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation. RSC Publishing. [Link]

-

Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. HETEROCYCLES, 32(2). [Link]

-

ResearchGate. (2025, August 8). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. [Link]

-

Gurbanov, A. V., et al. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Moroccan Journal of Chemistry. [Link]

-

Quora. (2021, May 24). How to find the major contributing tautomer of a heterocycle. [Link])

-

ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

Chiang, Y., et al. (1985). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

ResearchGate. (n.d.). Keto–enol tautomeric equilibrium of isoguanosine. [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-enol Tautomerism : Key Points. [Link]

-

Elguero, J., et al. (1969). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA. [Link]

-

Shugar, D., & Szczepaniak, K. (1981). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

-

Leszczynski, J., & Rode, J. E. (2025, January 24). Acid-Base Equilibria for Tautomeric Heterocycles in the Gas-Phase: A Case of Uracil. MDPI. [Link]

-

Pharmacelera. (2018, January 17). Are you considering tautomerism, ionization and chirality when identifying new hits?. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. [Link]

-

Nicklaus, M. C., et al. (2016, September 26). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. [Link]

-

NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

-

Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. [Link]

-

Narayana, B., et al. (2010). 2-Amino-4-methoxy-6-methylpyrimidin-1-ium picrate. PMC. [Link]

-

Narayana, B., et al. (2010, April 28). 2-Amino-4-meth-oxy-6-methyl-pyrimidin-1-ium picrate. PubMed. [Link]

-

Stasyuk, O. A., et al. (2019). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. [Link]

-

ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

Sources

- 1. Cytosine, uracil, and guanine have tautomeric forms with aromatic... | Study Prep in Pearson+ [pearson.com]

- 2. quora.com [quora.com]

- 3. Are you considering tautomerism, ionization and chirality when identifying new hits? - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. reasons.org [reasons.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methoxymethyl Pyrimidine Building Blocks: A Technical Guide for Drug Discovery

Executive Summary

In the architecture of modern drug discovery, methoxymethyl (MOM) pyrimidines occupy a dual utility space: they serve as robust synthetic intermediates (

This guide addresses the synthesis, stability, and medicinal chemistry of these building blocks.[2] It is designed for medicinal chemists requiring actionable protocols for installing, manipulating, and understanding the biological implications of the methoxymethyl moiety on the pyrimidine scaffold.

Part 1: The -Methoxymethyl Group as a Strategic Tool

The "Lithiation Director" Concept

The primary utility of

Why MOM?

-

Orthogonal Stability: Unlike acetyl or benzoyl groups,

-MOM is stable to strong bases (LDA, -

Directed Lithiation: The coordination ability of the ether oxygen in the MOM group can assist in directing lithiation to the C-6 position, enabling the introduction of carbon electrophiles (side chains) that are otherwise difficult to install.

Safety-First Synthesis Protocol

Critical Safety Note: The classical reagent, Chloromethyl methyl ether (MOMCl), is a potent carcinogen (OSHA regulated).[3] Modern protocols prioritize in situ generation or alternative reagents to ensure operator safety without compromising yield.

Protocol: In Situ Generation of MOM-Protected Pyrimidines

This protocol avoids the isolation of MOMCl by generating it from dimethoxymethane (methylal).

Reagents:

-

Pyrimidine substrate (e.g., Uracil derivative)[4]

-

Dimethoxymethane (DMM)

-

Thionyl chloride (

) or Acyl chloride -

Lewis Acid Catalyst (

or -

Base: DIPEA (Diisopropylethylamine)[5]

Step-by-Step Methodology:

-

Activation: In a dry flask under

, dissolve DMM (3.0 equiv) in anhydrous toluene. Add -

Generation: Add Acetyl Chloride (1.0 equiv) dropwise at 0°C. Stir for 2 hours at RT. Mechanism: Generates MOMCl and Methyl Acetate in solution.

-

Coupling: Cool the mixture to 0°C. Add the pyrimidine substrate (0.8 equiv) followed by slow addition of DIPEA (1.5 equiv).

-

Workup: Quench with saturated

. Extract with EtOAc.[6] The organic layer will contain the -

Purification: Flash chromatography (SiO2).

-MOM pyrimidines are typically more lipophilic than their parent bases.

Stability Profile (The "Keep or Cleave" Decision)

| Condition | Stability | Notes |

| Acid (HCl/TFA) | Labile | Cleaves rapidly to regenerate N-H. |

| Base (NaOH/KOH) | Stable | Survives saponification conditions. |

| Reduction ( | Stable | Generally survives catalytic hydrogenation. |

| Organolithiums | Stable | Compatible with LDA, BuLi at -78°C. |

| Lewis Acids | Variable |

Part 2: The -Methoxymethyl Pharmacophore

Physicochemical Properties

When the methoxymethyl group is attached to the carbon framework (e.g., 5-methoxymethylpyrimidine), it acts as a bioisostere for ethyl or propyl groups but with distinct electronic properties.

-

LogP Modulation: The ether oxygen lowers LogP compared to an alkyl chain, improving aqueous solubility.

-

H-Bonding: The oxygen acts as a weak Hydrogen Bond Acceptor (HBA), potentially engaging hinge region residues in kinase targets.

-

Metabolic Liability: The

moiety is a "metabolic soft spot." CYP450 enzymes can perform

Synthesis of 5-Methoxymethylpyrimidine Building Blocks

For drug discovery, it is often more efficient to build the pyrimidine ring with the substituent already in place rather than functionalizing a pre-formed ring.

Workflow: The "Enol Ether" Cyclization

This route produces high-purity 2-amino-5-methoxymethylpyrimidines, a common scaffold in kinase inhibitors.

Figure 1: De novo synthesis of the 5-methoxymethylpyrimidine core. This route avoids the use of carcinogenic chloromethyl ethers by constructing the side chain from ester precursors.

Part 3: Medicinal Chemistry & Case Studies

Metabolic Switching Strategy

In lead optimization, a methoxymethyl group can be introduced to deliberately alter the metabolic clearance of a compound.[1][7]

-

Scenario: A lead compound with a 5-ethylpyrimidine core is too lipophilic and metabolically stable (long half-life).

-

Modification: Replace 5-ethyl with 5-methoxymethyl.

-

Result:

-

Solubility: Increases due to the ether oxygen.

-

Clearance: Increases due to CYP-mediated

-demethylation. -

Toxicity Check: Ensure the resulting aldehyde/alcohol metabolite is not toxic.

-

Visualization: Metabolic Pathway of Methoxymethyl Pyrimidines

Understanding the degradation of this building block is vital for ADME prediction.

Figure 2: Metabolic fate of the methoxymethyl side chain. The rapid collapse of the hemiacetal intermediate releases formaldehyde, a factor to consider in toxicity screening.

Case Study: Acyclic Nucleoside Mimetics

In the development of antiviral agents (e.g., for HSV or CMV), the sugar moiety of a nucleoside is often replaced by an acyclic ether chain.[4]

-

Building Block:

-MOM-protected 6-substituted uracils. -

Application: The MOM group protects the N-1 position while the C-6 position is lithiated and reacted with an electrophile (like an aldehyde) to create the acyclic side chain.

-

Outcome: Once the side chain is installed, the MOM group is removed with acid (HCl/MeOH) to yield the active antiviral candidate. This strategy was pivotal in synthesizing tracers for PET imaging of Herpes Simplex Virus thymidine kinase (HSV-TK) expression [1].

References

-

Raić-Malić, S., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 4880–4896. Link

-

Berliner, M. A., & Belecki, K. (2007). Safety Assessment of Chloromethyl Methyl Ether. Organic Syntheses, 84, 102. Link

-

Chiodi, D., & Ishihara, Y. (2024).[8] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[8] Link

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[2][3] (Standard Reference for MOM stability).

-

Life Chemicals. (2019). Functionalized Pyrimidines in Drug Discovery. Life Chemicals Blog. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol in DMSO

Executive Summary

This technical guide details the solubility profile, dissolution thermodynamics, and handling protocols for 2-Amino-6-(methoxymethyl)pyrimidin-4-ol (also referred to as 2-Amino-6-(methoxymethyl)-4(3H)-pyrimidinone) in Dimethyl Sulfoxide (DMSO).

As a critical intermediate in the synthesis of antiviral guanosine analogs (e.g., Valganciclovir precursors), this molecule exhibits significant intermolecular hydrogen bonding in its solid state, leading to a high melting point and poor solubility in non-polar solvents. DMSO acts as a superior solvent due to its high dielectric constant and ability to disrupt the crystal lattice via strong dipole-dipole interactions and hydrogen bond acceptance.

Key Finding: this compound is highly soluble in DMSO (estimated >50 mg/mL), making it the preferred vehicle for stock solution preparation, NMR characterization, and nucleophilic substitution reactions.

Part 1: Physicochemical Profile & Solubility Mechanism

Chemical Identity & Tautomerism

To understand the solubility behavior, one must analyze the tautomeric nature of the isocytosine core. In the solid state and non-polar environments, the molecule often exists in a hydrogen-bonded lattice. In solution, it exists in equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms.

-

Chemical Name: this compound

-

Common Scaffold: Isocytosine (2-amino-4-hydroxypyrimidine) derivative.

-

Molecular Weight: ~155.15 g/mol (approximate, based on formula C6H9N3O2).

-

Tautomeric Shift: In polar aprotic solvents like DMSO, the equilibrium often shifts, stabilizing the species that maximizes solvation.

The Solvation Mechanism in DMSO

DMSO (Dimethyl Sulfoxide) is an organosulfur compound with the formula (CH₃)₂SO. Its efficacy in dissolving this compound stems from three mechanistic factors:

-

Disruption of Lattice Energy: The target molecule possesses both Hydrogen Bond Donors (NH₂, OH/NH) and Acceptors (Ring N, O). These form a tight crystal lattice (high melting point).[1] DMSO is a potent H-bond acceptor (via the sulfinyl oxygen), effectively competing with intermolecular bonds to solvate individual molecules.

-

Polarity Matching: The methoxymethyl side chain adds polar character without introducing significant lipophilicity, aligning well with DMSO’s high dielectric constant (

). -

Tautomer Stabilization: DMSO stabilizes the polar pyrimidinone tautomer, preventing aggregation that leads to precipitation.

Solubility Data Comparison

While specific gravimetric data for the methoxymethyl derivative is proprietary in many contexts, data extrapolated from the structural analog 2-Amino-6-methylpyrimidin-4-ol (CAS 3977-29-5) provides a validated baseline.

| Solvent | Solubility Rating | Mechanism | Usage Recommendation |

| DMSO | High (>50 mg/mL) | H-Bond Acceptance & Dipole interaction | Primary Stock Solvent |

| Water | Moderate (pH dependent) | H-Bonding, Ionization | Secondary solvent; requires pH adjustment. |

| Methanol | Moderate | H-Bonding | Good for transfers, but lower capacity than DMSO. |

| Chloroform | Insoluble | Lack of polarity | Unsuitable. |

| Hexane | Insoluble | Hydrophobic effect | Unsuitable. |

Part 2: Experimental Protocols

Standard Dissolution Workflow (SOP)

The following protocol ensures complete solubilization and stability for analytical or synthetic applications.

Materials Required:

-

Target Compound: this compound (Solid).

-

Solvent: Anhydrous DMSO (≥99.9%, ACS Reagent Grade).

-

Equipment: Vortex mixer, Ultrasonic bath (optional), 40°C Water bath.

Step-by-Step Procedure:

-

Weighing: Accurately weigh the target mass (e.g., 10 mg) into a glass vial. Note: Avoid plastic vials if long-term storage is intended, as DMSO can leach plasticizers.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., 100 mg/mL for high-conc stocks, or 10 mg/mL for standard use).

-

Initial Agitation: Vortex vigorously for 30 seconds. The solution may appear cloudy initially due to the breakdown of the crystal lattice.

-

Thermal Assist (Critical): If particulates remain, incubate the vial in a 40°C water bath for 5–10 minutes. The thermal energy helps overcome the lattice enthalpy.

-

Sonication: If necessary, sonicate for 2 minutes to ensure homogeneity.

-

Visual QC: Inspect against a light source. The solution should be clear, colorless to pale yellow, and free of suspended solids.

Visualization: Solubilization Decision Tree

The following diagram illustrates the logical flow for preparing a stable stock solution.

Caption: Figure 1: Operational workflow for solubilizing high-melting point pyrimidine derivatives in DMSO.

Part 3: Stability & Troubleshooting

Hygroscopicity & Precipitation

DMSO is highly hygroscopic. It readily absorbs water from the atmosphere.

-

Risk: As water content increases, the solubility of the hydrophobic regions of the molecule decreases, potentially leading to precipitation of the pyrimidinone form over time.

-

Mitigation: Store DMSO stock solutions in tightly sealed, amber glass vials with desiccant packs at -20°C.

Chemical Stability (Oxidation)

While DMSO is generally inert, it can act as an oxidant under specific conditions (e.g., Swern oxidation activators).

-

Observation: this compound contains a primary amino group and a methoxy ether. The ether is stable. The amino group is generally stable in pure DMSO.

-

Warning: Avoid mixing with strong acid chlorides or anhydrides in DMSO, as this could trigger side reactions with the alcohol/ketone functionality.

Tautomeric Equilibrium Visualization

Understanding the molecular form in solution is vital for interpreting NMR or HPLC data.

Caption: Figure 2: The keto-enol tautomeric shift facilitated by DMSO solvation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

-

European Bioinformatics Institute (2025). ChEMBL Assay: Solubility of compounds in DMSO. Retrieved from [Link]

-

Baluja, S., et al. (2013). Solubility of pyrimidine derivatives in different organic solvents. World Scientific News. Retrieved from [Link]

Sources

Acid-Base Equilibria and pKa Modulation in 6-Substituted Isocytosine Derivatives: A Technical Whitepaper

Executive Summary

Isocytosine (2-amino-4-hydroxypyrimidine) and its substituted derivatives are foundational to the fields of supramolecular chemistry, transition metal complexation, and synthetic biology. Notably, isocytosine serves as a critical nucleobase in the expanded genetic alphabet (e.g., hachimoji RNA and DNA), where it forms a reversed Watson-Crick base pair with isoguanine[1]. Understanding the precise acid-base equilibria (pKa values) of these derivatives is paramount for drug development, as the protonation state dictates solubility, membrane permeability, and target engagement. This whitepaper provides an in-depth mechanistic analysis of how C6-substitution modulates the pKa of the isocytosine core, supported by self-validating experimental protocols.

Mechanistic Foundations: Tautomerism and Ionization

Unlike simple pyrimidines, isocytosine derivatives do not exist as a single static structure in aqueous solution. Instead, they participate in a highly dynamic tautomeric equilibrium. The neutral molecule exists predominantly as a mixture of two tautomers: the keto-N1H form and the keto-N3H form[2].

The ionization of isocytosine is defined by two primary pKa transitions:

-

Protonation (pKa1): Under acidic conditions, the neutral tautomers accept a proton at the available endocyclic nitrogen (N1 or N3), converging into a single resonance-stabilized cationic species[2].

-

Deprotonation (pKa2): Under basic conditions, the neutral species lose a proton from the endocyclic nitrogen, yielding a highly delocalized anionic species[3].

Caption: Tautomeric equilibria and pH-dependent ionization states of 6-substituted isocytosines.

Electronic Modulation: The C6 Substituent Effect

The C6 position of the pyrimidine ring is uniquely situated to influence the electron density of the adjacent N1 atom and the overall conjugated

The Causality of Alkyl Substitution: When an electron-donating group (EDG), such as a methyl group, is introduced at the C6 position (yielding 6-methylisocytosine), it exerts a positive inductive (+I) and hyperconjugative effect[4].

-

Impact on pKa1 (Cation Formation): The increased electron density pushed into the pyrimidine ring stabilizes the positively charged cationic form. Because the cation is more stable, the molecule is a stronger base, causing pKa1 to shift to a higher value.

-

Impact on pKa2 (Anion Formation): Conversely, the electron-donating methyl group destabilizes the negatively charged anionic form. This makes the neutral molecule less willing to surrender a proton, thereby raising pKa2 (making it a weaker acid)[3].

Quantitative Data: Comparative pKa Values

The following table summarizes the experimentally determined pKa values for isocytosine and 6-methylisocytosine, illustrating the basicity-enhancing effect of the C6-methyl group.

| Compound | C6 Substituent | pKa1 (Cationic Shift) | pKa2 (Anionic Shift) | Analytical Method |

| Isocytosine | -H | 2.78 | 9.98 | UV-Vis Spectrophotometry[3] |

| Isocytosine | -H | 4.07 | 9.47 | 1H-NMR Titration[2] |

| 6-Methylisocytosine | -CH3 | 3.06 | 10.21 | UV-Vis Spectrophotometry[3] |

Data Interpretation Note: The absolute baseline pKa values for unsubstituted isocytosine vary slightly in the literature depending on the analytical technique and the ionic strength of the background buffers (e.g., 0.1 M LiCl vs. D2O solutions)[2],[3]. However, the relative

Experimental Methodologies for pKa Determination

Accurate determination of pKa in tautomeric pyrimidines requires rigorous experimental designs. Below are two gold-standard, self-validating protocols for characterizing 6-substituted isocytosines.

Protocol A: UV-Vis Spectrophotometric Titration

Causality & Rationale: The extended

-

Sample Preparation: Dissolve the 6-substituted isocytosine derivative to a final concentration of

M in a background electrolyte (e.g., 0.1 M NaClO4). Causality: Maintaining a high, constant ionic strength fixes the activity coefficients of the ions in solution, ensuring that the measured concentration-based equilibrium constant ( -

Titration: Adjust the pH incrementally (in 0.2 pH unit steps) using standardized HCl or NaOH.

-

Spectral Acquisition: Record the absorption spectra from 200 nm to 400 nm at each pH step.

-

System Self-Validation (The Isosbestic Point): Overlay the acquired spectra. The protocol is self-validating if sharp, distinct isosbestic points are observed[3]. An isosbestic point mathematically guarantees that the system is a closed, two-state equilibrium (e.g., strictly Neutral

Anion). If the isosbestic point drifts, it indicates a breakdown of the system (e.g., compound degradation), and the data must be rejected. -

Data Extraction: Plot the absorbance at

versus pH and fit the curve to the Henderson-Hasselbalch equation to extract the pKa.

Protocol B: 1H-NMR pH Titration

Causality & Rationale: NMR provides site-specific electronic information. The chemical shift (

-

Sample Preparation: Dissolve the derivative in D2O containing a constant ionic strength buffer.

-

pD Adjustment: Adjust the pD using DCl or NaOD. (Note: True pD = pH-meter reading + 0.4).

-

Acquisition: Acquire 1H-NMR spectra at varying pD levels, specifically tracking the C5-H resonance[2].

-

System Self-Validation (Fast Exchange Regime): The system validates itself through peak morphology. Because proton exchange in water is rapid on the NMR timescale, you must observe a single, sharp, time-averaged peak for the C5 proton. If the peak broadens or splits, the exchange rate has slowed, invalidating simple weighted-average chemical shift fitting.

-

Data Extraction: Evaluate the pKa using a Newton-Gauss nonlinear least-squares fit method that correlates the change in chemical shift (

) with the pD of the solution[2].

Caption: Step-by-step workflow for determining pKa values using 1H-NMR chemical shift titration.

References

-

Complex Formation of Isocytosine Tautomers with PdII and PtII Source: American Chemical Society (acs.org) URL:2

-

Terpsichorean Movements of Pentaammineruthenium on Pyrimidine and Isocytosine Ligands Source: American Chemical Society (acs.org) URL:3

-

Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives Source: MDPI (mdpi.com) URL:4

-

Isocytosine Source: Wikipedia (wikipedia.org) URL:1

Sources

Difference between 6-methyl and 6-methoxymethyl isocytosine

Structural Determinants, Synthetic Protocols, and Supramolecular Utility

Executive Summary

This technical guide delineates the physicochemical and functional distinctions between 6-methyl isocytosine (6-Me-isoC) and 6-methoxymethyl isocytosine (6-MOM-isoC) .[1] While both molecules share the core 2-amino-4-pyrimidinone scaffold, the substitution at the C6 position dictates divergent behaviors in solubility, electronic density, and supramolecular assembly.

-

6-Methyl Isocytosine: The "standard" motif for quadruple hydrogen bonding (ureidopyrimidinone/UPy) systems.[1] It promotes high crystallinity and robust dimerization but suffers from poor solubility in non-polar solvents.

-

6-Methoxymethyl Isocytosine: A "solubility-engineered" variant. The ether linkage introduces a dipole and flexible steric bulk, disrupting lattice energy to enhance solubility in organic media (e.g., chloroform, toluene) without compromising the Watson-Crick-Hoogsteen fidelity required for DDAA (Donor-Donor-Acceptor-Acceptor) arrays.[1]

Part 1: Structural & Electronic Determinants

Tautomeric Equilibrium

Isocytosine derivatives exist in a prototropic tautomeric equilibrium. The stability of these forms is critical for their role as hydrogen-bonding modules in supramolecular polymers or as nucleobases in Artificially Expanded Genetic Information Systems (AEGIS).[1]

-

Keto-Amine (Dominant): In solution, both derivatives predominantly adopt the N3-H keto-amine tautomer, essential for the DDAA hydrogen bonding array.

-

Substituent Effect:

-

6-Methyl (+I Effect): The methyl group exerts a positive inductive effect (+I), increasing electron density on the pyrimidine ring.[1] This stabilizes the protonated nitrogen species, slightly raising the pKa (making the ring more basic).[1]

-

6-Methoxymethyl (-I Effect): The methoxy group exerts a negative inductive effect (-I) through the methylene bridge.[1] This withdraws electron density, slightly lowering the pKa of the ring nitrogen (N3) and increasing the acidity of the N1-H in the enol form.

-

Physicochemical Comparison

| Feature | 6-Methyl Isocytosine | 6-Methoxymethyl Isocytosine |

| Formula | C₅H₇N₃O | C₆H₉N₃O₂ |

| Molecular Weight | 125.13 g/mol | 155.15 g/mol |

| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) |

| Solubility (CHCl₃) | Low (High Crystallinity) | Moderate-High (Ether solvation) |

| H-Bonding Motif | DDAA (in UPy form) | DDAA (in UPy form) |

| Major Groove Profile | Hydrophobic (Compact) | Polar/Amphiphilic (Bulky) |

Part 2: Synthetic Methodologies

The synthesis of both compounds follows a condensation pathway between guanidine and a

Workflow Visualization

The following diagram illustrates the parallel synthetic pathways.

Caption: Comparative synthetic routes. Pathway A utilizes ethyl acetoacetate to yield the methyl derivative, while Pathway B uses methyl 4-methoxyacetoacetate to install the methoxymethyl group.

Detailed Protocol: 6-Methyl Isocytosine

Mechanism: Cyclocondensation. Reference: Organic Syntheses Coll. Vol. 2, p. 422 (Adapted for Guanidine).[1]

-

Preparation: Dissolve Sodium ethoxide (1.1 eq) in absolute ethanol under N₂ atmosphere.

-

Addition: Add Guanidine carbonate (1.0 eq). Stir for 15 minutes.

-

Cyclization: Dropwise addition of Ethyl Acetoacetate (1.0 eq).

-

Reflux: Heat to reflux (78°C) for 4–6 hours. The solution will turn yellow/orange.

-

Workup:

Detailed Protocol: 6-Methoxymethyl Isocytosine

Mechanism: Cyclocondensation with ether-functionalized ester. Critical Nuance: The product is more soluble; precipitation is slower and may require solvent reduction.

-

Preparation: Dissolve Sodium ethoxide (1.2 eq) in absolute ethanol under N₂.

-

Addition: Add Guanidine carbonate (1.0 eq).

-

Cyclization: Dropwise addition of Methyl 4-methoxyacetoacetate (1.0 eq).

-

Note: This reagent is moisture sensitive. Ensure anhydrous conditions.

-

-

Reflux: Heat to reflux for 6–8 hours.

-

Workup:

Part 3: Supramolecular & Biological Utility

Ureidopyrimidinone (UPy) Modules

Both molecules are precursors for UPy units, which form quadruple hydrogen bonds (K_dimer > 10⁶ M⁻¹ in CHCl₃).[1]

-

6-Methyl UPy:

-

Pros: High association constant due to rigid stacking.

-

Cons: Tendency to aggregate laterally (stacking), causing precipitation in supramolecular polymer formulations.[1]

-

-

6-Methoxymethyl UPy:

-

Pros: The ether oxygen can accept weak hydrogen bonds from solvent molecules, improving solubility. The flexible arm disrupts

stacking without interfering with the primary DDAA hydrogen bonding face. -

Use Case: Ideal for solution-processable supramolecular polymers or inks where high concentration is required without gelation.

-

AEGIS (Artificially Expanded Genetic Information Systems)

In the context of synthetic biology (Benner et al.), isocytosine pairs with isoguanine (isoC:isoG).[1]

-

Major Groove Interaction: The C6 substituent projects into the major groove of the DNA helix.

-

Fidelity: 6-Methyl isocytosine is the standard analog for Thymine (mimicking the 5-methyl of T, but at position 6 due to the pyrimidine numbering shift in isoC). A 6-methoxymethyl group introduces steric bulk that may reduce polymerase fidelity or be used as a handle for post-synthetic modification.

Part 4: Experimental Characterization

NMR Fingerprinting

Distinguishing the two derivatives via ¹H NMR (DMSO-d₆) is straightforward.[1]

| Signal | 6-Methyl Isocytosine | 6-Methoxymethyl Isocytosine |

| C5-H (Vinylic) | Singlet, | Singlet, |

| C6-Substituent | Singlet (3H), | Singlet (2H), |

| NH₂ (Exocyclic) | Broad Singlet, | Broad Singlet, |

Solubility Profile (25°C)

| Solvent | 6-Methyl IsoC | 6-MOM IsoC |

| Water | Low (< 5 mg/mL) | Moderate (~15 mg/mL) |

| Ethanol | Low (Hot only) | Moderate |

| Chloroform | Insoluble | Sparingly Soluble |

| DMSO | Soluble | Highly Soluble |

References

-

Tautomerism of Isocytosine

- Szafran, M., et al. "Molecular structure and tautomeric equilibria of isocytosine." Journal of Molecular Structure, 2005.

-

Synthesis of 6-Methyl Isocytosine

-

UPy Supramolecular Chemistry

- Sijbesma, R. P., et al. "Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding." Science, 1997.

-

[1]

-

AEGIS and Isocytosine Derivatives

- Hoshika, S., et al. "Hachimoji DNA and RNA: A genetic system with eight building blocks." Science, 2019.

-

[1]

-

Reagent Data (Methyl 4-methoxyacetoacetate)

-

Sigma-Aldrich Product Specification for Methyl 4-methoxyacetoacetate (CAS 41051-15-4).[1]

-

Sources

Methodological & Application

Application Note: Protocol for the Cyclization of β-Keto Esters to Pyrimidines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, serving as the core structural motif in countless kinase inhibitors, antiviral nucleoside analogs, and antineoplastic agents[1]. Among the various methodologies available for constructing this heterocycle, the Pinner Pyrimidine Synthesis —the direct condensation of a β-keto ester with an amidine or guanidine—remains the most robust and widely utilized approach[2].

As a Senior Application Scientist, I frequently observe that while the overall transformation appears straightforward, the nuances of the reaction mechanism dictate the success of the synthesis. The reaction is a self-validating system of nucleophilic additions and eliminations:

-

Free-Base Generation: Amidines and guanidines are typically supplied as highly stable hydrochloride salts. They must be liberated in situ using a stoichiometric amount of base to expose the nucleophilic nitrogen.

-

Initial Condensation: The highly nucleophilic nitrogen of the amidine attacks the most electrophilic center of the β-keto ester (the ketone carbonyl), followed by dehydration to form an enamine/imine intermediate.

-

Intramolecular Cyclization: The secondary nitrogen attacks the ester carbonyl. This nucleophilic acyl substitution is the rate-limiting step, requiring sufficient thermal energy to overcome the activation barrier for amide bond formation.

-

Aromatization: The elimination of an alcohol molecule (e.g., ethanol) yields a 4-hydroxypyrimidine, which predominantly exists as its pyrimidin-4-one tautomer[3].

Understanding this causality is critical. For example, failing to use strictly anhydrous conditions or matching the alkoxide base to the ester alkyl group will lead to competitive ester hydrolysis or transesterification, severely depressing the yield[4].

Mechanistic Pathway

Caption: Mechanistic pathway of the Pinner pyrimidine synthesis from beta-keto esters.

Experimental Design & Optimization Variables

The synthesis can be driven by conventional thermal heating, microwave irradiation, or ultrasound[2]. Table 1 summarizes the quantitative data and expected outcomes based on the chosen methodology.

Table 1: Comparison of Cyclization Methodologies

| Methodology | Catalyst / Base | Solvent | Temperature | Time | Typical Yield | Key Advantage |

| Conventional Batch | NaOEt (1.1 eq) | Abs. Ethanol | 78 °C (Reflux) | 8–16 h | 65–85% | Highly scalable; standard lab equipment. |

| Microwave-Assisted | NaOEt or K₂CO₃ | Ethanol / DMF | 120 °C | 15–30 min | 75–95% | Rapid kinetics; suppresses side-products. |

| Ultrasound (US) | KOH | Aqueous EtOH | 40–50 °C | 1–3 h | 70–90% | Eco-friendly; lower thermal degradation. |

| Continuous Flow | Lewis Acid / Base | CH₂Cl₂ / EtOH | Variable | 10–40 min | 60–80% | High throughput; excellent heat transfer. |

Detailed Step-by-Step Protocol (Conventional Batch)

This protocol describes the synthesis of a substituted pyrimidin-4-one using a 10 mmol scale. The procedure is designed to be a self-validating workflow, incorporating visual and chemical checkpoints.

Reagents Required

-

Amidine Hydrochloride or Guanidine Hydrochloride : 10.0 mmol

-

β-Keto Ester (e.g., Ethyl acetoacetate): 10.5 mmol (1.05 eq)

-

Sodium Ethoxide (NaOEt) : 11.0 mmol (1.1 eq). Note: Freshly prepared by dissolving sodium metal in absolute ethanol is highly preferred over aged commercial powders.

-

Absolute Ethanol : 25 mL (Anhydrous)

Step 1: Free-Base Generation

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 25 mL of absolute ethanol to the flask.

-

Introduce 11.0 mmol of NaOEt. Stir until completely dissolved under an inert atmosphere (N₂ or Ar).

-

Add 10.0 mmol of the amidine hydrochloride.

-

Causality Check: Stir at room temperature for 30 minutes. You will observe the precipitation of finely divided sodium chloride (NaCl). This visual cue confirms the successful liberation of the amidine free base.

Step 2: Condensation and Cyclization

-

Add 10.5 mmol of the β-keto ester dropwise via syringe over 5 minutes.

-

Heat the reaction mixture to a gentle reflux (approx. 78 °C).

-

Maintain reflux for 8 to 12 hours. Monitor the reaction via TLC (eluent: 5-10% MeOH in DCM). The disappearance of the UV-active β-keto ester spot indicates completion.

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture in vacuo using a rotary evaporator to remove the ethanol, leaving a crude solid/paste.

-

Dissolve the crude residue in 15 mL of distilled water.

-

Critical Step (Isoelectric Precipitation): Pyrimidin-4-ones are amphoteric. Slowly add 1M HCl dropwise while monitoring the pH. Adjust the pH to approximately 5.5–6.5.

-

Causality Check: At the isoelectric point, the target pyrimidine will crash out of the aqueous solution as a dense white or off-white precipitate.

-

Filter the precipitate under vacuum, wash with cold water (2 × 5 mL), and dry overnight in a vacuum oven at 50 °C.

-

(Optional) Recrystallize from ethanol/water if purity is < 95% by NMR.

Experimental Workflow

Caption: Step-by-step experimental workflow for pyrimidine cyclization and isolation.

Troubleshooting & Side-Product Mitigation

Even with a robust protocol, deviations in reagent quality can lead to failure. Here is an expert-level troubleshooting matrix[4]:

-

Issue: Low Yield & High Starting Material Recovery

-

Cause: Incomplete free-basing of the amidine or water contamination leading to ester hydrolysis (saponification).

-

Solution: Ensure strictly anhydrous conditions. If using commercial NaOEt, verify its activity; degraded NaOEt contains NaOH, which hydrolyzes the β-keto ester into a non-reactive carboxylate.

-

-

Issue: Formation of Complex Mixtures (Multiple TLC Spots)

-

Cause: Amidine self-condensation (forming triazines) or β-dicarbonyl self-condensation.

-

Solution: Avoid massive excesses of base. Keep the base strictly at 1.0–1.1 equivalents relative to the amidine hydrochloride. If self-condensation persists, switch to a milder base like K₂CO₃ or utilize microwave irradiation to accelerate the desired cross-condensation over slower self-condensation pathways.

-

-

Issue: Product is Highly Soluble / Fails to Precipitate

-

Cause: Incorrect pH adjustment during workup.

-

Solution: Pyrimidinones will form water-soluble sodium salts at pH > 9 and water-soluble hydrochloride salts at pH < 3. Carefully titrate the aqueous phase to pH 6 to ensure the neutral tautomer precipitates.

-

References

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds MDPI Molecules (2023). URL:[Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines National Center for Biotechnology Information (PMC) (2021). URL:[Link]

-

Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction National Center for Biotechnology Information (PMC) (2009). URL:[Link]

-

A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation Organic & Biomolecular Chemistry (RSC Publishing) (2019). URL:[Link]

Sources

Application Note: Functionalization of the 4-Hydroxyl Group in Isocytosines

Subtitle: Mechanistic Rationale and Experimental Protocols for Regioselective C4-Modification Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Isocytosine (2-amino-4-hydroxypyrimidine) is a privileged heterocyclic scaffold widely utilized in the synthesis of pharmaceutical intermediates, enzyme inhibitors, and unnatural nucleic acid base pairs (such as the hachimoji RNA/DNA systems)[1].

A fundamental challenge in functionalizing the C4 position—commonly referred to as the 4-hydroxyl group—is its tautomeric nature. In solution, the molecule exists in an equilibrium between the lactim (4-hydroxy) and lactam (4-oxo) forms. Because the thermodynamically stable 4-oxo tautomer predominates, direct nucleophilic substitution at the C4 position is heavily restricted[1].

Scientist's Insight:

To achieve true C4-functionalization, we cannot rely on standard

This guide details two field-proven strategies to overcome this barrier:

-

Deoxychlorination: Converting the 4-oxo group into a highly reactive 4-chloro electrophile using phosphorus oxychloride (

). -

Regioselective O-Alkylation: Utilizing Mitsunobu conditions to kinetically favor O-alkylation over N-alkylation[2].

Comparative Analysis of Functionalization Strategies

The following table summarizes the quantitative expectations and regiochemical outcomes of the primary functionalization methods.

| Strategy | Reagents | Primary Product | Regioselectivity (O vs N) | Typical Yield | Downstream Utility |

| Deoxychlorination | 2-Amino-4-chloropyrimidine | Exclusive C4-Cl | 75–85% | ||

| Mitsunobu Alkylation | ROH, | 4-Alkoxy-2-aminopyrimidine | High O-selectivity (>9:1) | 60–80% | Unnatural nucleosides |

| Direct Alkylation | R-X, | Mixed Alkylation | Poor (Often N-favored) | 30–50% | Limited (Hard to separate) |

Reaction Pathways

The diagram below illustrates the divergent pathways for functionalizing the isocytosine scaffold based on the selected reagent system.

Tautomeric equilibrium of isocytosine and its divergent C4-functionalization pathways.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-chloropyrimidine via Deoxychlorination

This protocol details the scalable conversion of isocytosine to 2-amino-4-chloropyrimidine, a critical intermediate for downstream cross-coupling and amination[3],[4].

Causality & Experience Insights:

-

Stepwise Heating: The reaction is initially held at 80°C to control the exothermic formation of the phosphorodichloridate intermediate. Rushing directly to reflux (120°C) can cause a violent runaway reaction[3].

-

Vacuum Distillation: Excess

must be distilled off prior to the aqueous quench. Quenching large volumes of unreacted -

Temperature-Controlled Quench: The quench into ice water must be strictly maintained below 40°C to prevent thermodynamic reversion to the 4-oxo tautomer[3].

Step-by-Step Methodology:

-

Reagent Mixing: In a dry, round-bottom flask equipped with a reflux condenser and an HCl-trapping system, suspend isocytosine (1.0 eq) in freshly distilled

(approx. 5.0–7.0 eq). -

Initial Activation: Stir and heat the mixture to 80°C. Maintain this temperature for 1 hour until the suspension becomes a homogeneous solution[3].

-

Reflux: Elevate the temperature to 120°C and reflux for 3 hours. Monitor the evolution of HCl gas[3].

-

Distillation: Cool the reaction slightly and configure the apparatus for vacuum distillation. Distill off the excess

to recover it and concentrate the crude mixture[3]. -

Quenching: Carefully add the concentrated residue dropwise into vigorously stirred ice water. Monitor the internal temperature continuously, ensuring it does not exceed 40°C[3].

-

Extraction & Decolorization: Extract the aqueous phase multiple times with dichloromethane (DCM). Combine the lower DCM organic layers. Add activated carbon to the DCM extract, stir for 15 minutes, and filter through a pad of Celite to remove polymeric byproducts[3].

-

Crystallization: Concentrate the filtrate under reduced pressure at 40–60°C to remove DCM. Add ethanol to the residue and stir for 1 hour. Cool the mixture to <0°C for 2 hours to induce crystallization. Filter and dry the white solid to obtain 2-amino-4-chloropyrimidine[3].

Step-by-step workflow for the deoxychlorination of isocytosine using POCl3.

Protocol B: Regioselective O-Alkylation via Mitsunobu Conditions

Direct alkylation of isocytosine with alkyl halides and standard bases often results in an inseparable mixture of O4-alkyl and N3-alkyl products. The Mitsunobu reaction provides a kinetic pathway that highly favors O-alkylation, making it ideal for synthesizing 4-alkoxy-2-aminopyrimidines[2].

Causality & Experience Insights:

-

Solvent Selection: Isocytosine has poor solubility in pure THF. A co-solvent system of anhydrous THF/DMF (typically 4:1) is required to fully solubilize the nucleobase and ensure homogeneous reaction kinetics.

-

Order of Addition: DIAD must be added dropwise at 0°C to the pre-mixed solution of isocytosine, alcohol, and

. This prevents the premature degradation of the Betaine intermediate and suppresses side reactions.

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under an argon atmosphere, dissolve the target primary or secondary alcohol (1.0 eq), isocytosine (1.2 eq), and triphenylphosphine (

, 1.3 eq) in an anhydrous THF/DMF mixture. -

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 15–20 minutes. The solution may transition to a pale yellow color as the active Mitsunobu intermediate forms.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Reaction progress should be monitored via TLC or LC-MS.

-

Workup: Quench the reaction with a small amount of methanol, then concentrate the mixture under reduced pressure to remove THF and DMF.

-

Purification: Resuspend the crude residue in a minimal amount of cold DCM to precipitate triphenylphosphine oxide (

), which can be filtered off. Purify the remaining filtrate via silica gel flash chromatography to isolate the pure 4-alkoxy-2-aminopyrimidine.

References

-

Wikipedia Contributors. "Isocytosine." Wikipedia, The Free Encyclopedia.1

-

Guidechem. "How to Synthesize 2-Amino-4-chloropyrimidine? - FAQ." Guidechem. 3

-

ChemicalBook. "2-Amino-4-chloropyrimidine-an pharmaceutical intermediate." ChemicalBook. 4

-

ResearchGate. "A simple approach for the synthesis of new pyrimidinyl α-amino acids." ResearchGate. 2

Sources

Application Note: Chlorination of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol with POCl₃

Introduction and Strategic Overview

The conversion of pyrimidin-4-ols to their 4-chloro counterparts is a foundational transformation in heterocyclic chemistry. The resulting chloropyrimidines are highly versatile electrophiles, serving as critical intermediates in the synthesis of biologically active molecules, including kinase inhibitors and anti-tubercular agents [1].

The chlorination of 2-amino-6-(methoxymethyl)pyrimidin-4-ol presents specific operational challenges. The molecule contains an exocyclic amino group and an ether linkage, both of which can be sensitive to harsh acidic conditions or excessive heating, potentially leading to competitive side reactions such as demethylation or polymerization [2]. This application note provides a self-validating, highly optimized protocol for this transformation using Phosphorus Oxychloride (POCl₃), grounded in mechanistic causality and modern safety standards.

Mechanistic Rationale: The "Why" Behind the Chemistry

To achieve high yields and purity, it is essential to understand the underlying kinetics and intermediate states of the reaction.

-

Tautomerization: The reaction relies on the substrate existing in its keto tautomer, pyrimidin-4(1H)-one.

-

Activation: POCl₃ acts as a bifunctional reagent—both an activating electrophile and a chloride source. The lactam oxygen attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This forms a highly reactive phosphorodichloridate intermediate , transforming a poor leaving group (-OH) into an exceptional one (-OPOCl₂).

-

Base Catalysis: The addition of a tertiary amine base (such as N,N-dimethylaniline or pyridine) is not merely for acid scavenging. The base accelerates the reaction by neutralizing the generated HCl (preventing the protonation of the exocyclic amine, which would deactivate the ring) and can form a highly reactive Vilsmeier-type complex with POCl₃ [3].

-

Nucleophilic Aromatic Substitution (S_NAr): The displaced chloride ion attacks the electron-deficient C4 position of the pyrimidine ring. The phosphorodichloridate leaving group is expelled, yielding the target 2-amino-4-chloro-6-(methoxymethyl)pyrimidine .

Figure 1: Mechanistic pathway of pyrimidin-4-ol chlorination via S_NAr.

Experimental Design & Causality

Historically, this reaction was performed using POCl₃ as the solvent (often >10 equivalents). While effective on a milligram scale, this approach becomes an environmental and safety hazard upon scale-up due to the violent exotherm generated when quenching excess POCl₃ with water [3].

Optimized Parameters:

-

Reagent Stoichiometry: Reducing POCl₃ to 2.0–3.0 equivalents minimizes hazardous waste while maintaining reaction velocity.

-

Base Selection: N,N-dimethylaniline (1.0 equiv) is preferred over triethylamine, as it is less prone to forming unreactive adducts and provides a smoother reaction profile.

-

Quenching Strategy: Vacuum distillation of excess POCl₃ prior to aqueous workup is mandatory. The resulting syrup must be quenched in a mixture of crushed ice and aqueous ammonia (NH₄OH) to maintain a neutral/slightly basic pH, preventing the hydrolysis of the newly formed C-Cl bond back to the C-OH bond [1].

Quantitative Data Summary

The following table summarizes the optimization landscape for the chlorination of hydroxypyrimidines, demonstrating the shift from traditional to modern methodologies.

| Condition | POCl₃ (Equiv) | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Operational Notes |

| Traditional | 10.0 (Solvent) | None | 105 (Reflux) | 4.0 | 65% | Difficult quench, high waste profile. |

| Base-Assisted | 3.0 | N,N-DMA (1.0) | 95 | 2.5 | 82% | Clean impurity profile, ideal for standard lab scale. |

| Sealed Reactor | 1.1 | Pyridine (1.0) | 160 | 2.0 | 88% | Highly scalable, solvent-free, lowest waste [3]. |

Step-by-Step Experimental Protocol

Reaction Setup and Execution

-

Preparation: Thoroughly flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂). Flush the system with Argon or Nitrogen.

-

Reagent Charging: Add this compound (10.0 g, 64.4 mmol, 1.0 equiv) to the flask. Carefully add POCl₃ (18.0 mL, 193.2 mmol, 3.0 equiv). The mixture will form a thick suspension.

-

Base Addition: Place the flask in an ambient water bath. Slowly add N,N-dimethylaniline (8.2 mL, 64.4 mmol, 1.0 equiv) dropwise over 10 minutes. Note: The reaction is mildly exothermic; the suspension will begin to dissolve into a dark amber solution.

-

Reflux: Transfer the flask to an oil bath pre-heated to 95 °C. Stir the mixture at reflux for 2.5 to 3 hours.

-

Monitoring: Monitor reaction progress via LC-MS. To prepare a sample, withdraw 10 µL of the reaction mixture and quench it immediately into 1 mL of cold methanol (this converts unreacted POCl₃ to trimethyl phosphate, allowing safe injection).

Work-up and Isolation (Self-Validating Quench)

-

Concentration: Once the starting material is fully consumed, cool the reaction to room temperature. Equip the flask for short-path distillation and remove the excess POCl₃ under reduced pressure (vacuum distillation).

-

Critical Causality: Do not evaporate to absolute dryness. Leave a viscous syrup to prevent the product from trapping in an intractable glassy matrix.

-

-

Quenching: Prepare a large beaker with 200 g of crushed ice and 50 mL of aqueous NH₄OH (28%). Vigorously stir the ice mixture and slowly pour the concentrated reaction syrup into it.

-

Validation: The temperature must remain below 20 °C. The pH should be checked and maintained at ~7–8. A precipitate may form.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract with Dichloromethane (CH₂Cl₂) (3 × 100 mL).

-

Washing & Drying: Wash the combined organic layers with cold brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) or recrystallize from hot ethanol to afford pure 2-amino-4-chloro-6-(methoxymethyl)pyrimidine as an off-white solid [1].

Figure 2: Step-by-step operational workflow for pyrimidine chlorination and isolation.

Analytical Characterization

Successful conversion can be verified via the following expected spectral data:

-

LC-MS (ESI+): Expected m/z for[M+H]⁺ is 174.0 (³⁵Cl) and 176.0 (³⁷Cl), displaying the characteristic 3:1 isotopic ratio of a monochlorinated species.

-

¹H NMR (CDCl₃, 400 MHz): The disappearance of the broad -OH/NH lactam proton (~11-12 ppm) and the preservation of the methoxymethyl singlet (~3.4 ppm) and the pyrimidine C5 aromatic proton (~6.8 ppm) confirm structural integrity without ether cleavage.

References

-

The Synthesis and Evaluation of Heterocycles as Anti-Tuberculosis Agents. Amazon S3 / University Thesis Repository. Available at: [Link]

-

POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH) / PMC. Available at: [Link]

Preparation of 2-amino-4-chloro-6-(methoxymethyl)pyrimidine

Application Note: Preparation of 2-Amino-4-Chloro-6-(Methoxymethyl)Pyrimidine

Executive Summary

This technical guide outlines the optimized protocol for the synthesis of 2-amino-4-chloro-6-(methoxymethyl)pyrimidine . This compound is a critical scaffold in the development of antiviral agents (e.g., acyclic nucleoside phosphonates similar to Famciclovir/Penciclovir) and specific kinase inhibitors.

Unlike the common commodity chemical 2-amino-4-chloro-6-methoxypyrimidine (CAS 5734-64-5), the target molecule features a methoxymethyl side chain at the C6 position.[1] This structural difference necessitates a specific

Key Reaction Features:

-

Strategy: De novo ring construction followed by chlorination.

-

Overall Yield Potential: 60–75% (2 steps).

-

Critical Hazard: Handling of Phosphorus Oxychloride (POCl

) and exothermic quenches.

Retrosynthetic Analysis

The most robust synthetic route disconnects the pyrimidine ring into two key fragments: a bis-nucleophilic guanidine salt and a bis-electrophilic

Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core from acyclic precursors.

Stage 1: Cyclocondensation (Ring Closure)

Objective: Synthesis of 2-amino-4-hydroxy-6-(methoxymethyl)pyrimidine. Principle: A base-mediated condensation where guanidine acts as a 1,3-dinucleophile attacking the ketone and ester moieties of methyl 4-methoxyacetoacetate.[1]

Materials & Reagents

| Reagent | Equiv. | Role | CAS Ref |

| Guanidine Hydrochloride | 1.1 | Nucleophile | 50-01-1 |

| Methyl 4-methoxyacetoacetate | 1.0 | Electrophile | 41051-15-4 |

| Sodium Methoxide (25-30% in MeOH) | 2.5 | Base | 124-41-4 |

| Methanol (Anhydrous) | Solvent | Medium | 67-56-1 |

Protocol

-

Preparation of Free Guanidine:

-

Charge a dry 3-neck round-bottom flask (RBF) with Methanol (10 V) under

atmosphere. -

Add Guanidine Hydrochloride (1.1 eq) .

-

Add Sodium Methoxide solution (1.1 eq) dropwise at 0–5°C. Stir for 30 min.

-

Note: This generates free guanidine base and NaCl. Some protocols filter the NaCl, but for this reaction, it can often remain in the slurry.[2]

-

-

Condensation:

-

Add Methyl 4-methoxyacetoacetate (1.0 eq) dropwise to the guanidine mixture at room temperature.

-

Add the remaining Sodium Methoxide (1.4 eq) .

-

Heat the mixture to Reflux (65°C) for 4–6 hours.

-

Monitor: Check reaction progress by TLC (10% MeOH in DCM) or HPLC. The starting ester should be consumed.[2]

-

-

Workup & Isolation:

-

Distill off approximately 70% of the Methanol under reduced pressure.[2]

-

Dilute the residue with Water (5 V) . The solution will be alkaline (pH > 12).[2]

-

Cool to 0–5°C.[3]

-

Slowly acidify with Glacial Acetic Acid or HCl (6N) to pH 6–7.

-

Observation: The product, 2-amino-4-hydroxy-6-(methoxymethyl)pyrimidine, will precipitate as a white to off-white solid.[1]

-

Filter the solid, wash with cold water (2 x 2 V) and cold isopropanol (1 V).[2]

-

Dry in a vacuum oven at 50°C.

-

Yield Expectation: 75–85% Key Insight: The "hydroxy" pyrimidine actually exists predominantly as the pyrimidin-4(3H)-one tautomer in solid state.[1] This does not affect the next step.

Stage 2: Deoxychlorination[2]

Objective: Conversion to 2-amino-4-chloro-6-(methoxymethyl)pyrimidine.

Principle: Nucleophilic aromatic substitution of the tautomeric enol hydroxyl group using Phosphorus Oxychloride (

Materials & Reagents

| Reagent | Equiv. | Role |

| 2-Amino-4-hydroxy-intermediate | 1.0 | Substrate |

| Phosphorus Oxychloride ( | 5.0 - 8.0 | Reagent/Solvent |

| N,N-Dimethylaniline (Optional) | 1.0 | Acid Scavenger |

Protocol

-

Reaction Setup:

-

Safety Warning:

reacts violently with water. All glassware must be oven-dried.[1] Perform in a well-ventilated fume hood. -

Charge the Hydroxy Intermediate (1.0 eq) into a RBF.

-

Add

(5.0 eq) . The solid may not dissolve immediately.[2] -

Optional: Add N,N-Dimethylaniline (1.0 eq) . This catalyzes the reaction and scavenges HCl, often improving yield and reducing tar formation.[2]

-

-

Chlorination:

-

Heat the mixture slowly to Reflux (105°C) .

-

Maintain reflux for 2–4 hours. The mixture should become a clear, dark solution.[2]

-

Monitor: Aliquot a drop into MeOH (to form the methyl ether derivative) for HPLC analysis to confirm consumption of starting material.

-

-

Quench & Isolation (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Distill off excess

under reduced pressure (keep bath temp < 60°C). -

Quench: Pour the thick residue slowly onto Crushed Ice/Water (10 V) with vigorous stirring. Maintain temperature < 20°C.

-

Neutralization:[1][4] Carefully adjust pH to 7–8 using Ammonium Hydroxide (25%) or saturated

. -

Extraction: Extract the aqueous mixture with Ethyl Acetate or DCM (3 x 5 V).

-

Wash combined organics with Brine, dry over

, and concentrate.[2]

-

-

Purification:

-

Recrystallize from Ethanol/Water or Toluene if necessary.

-

Alternatively, pass through a short silica plug eluting with Hexane/EtOAc.[2]

-

Yield Expectation: 60–70%

Process Workflow Diagram

Figure 2: Step-by-step process flow from raw materials to isolated chloro-pyrimidine.[1]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Incomplete cyclization due to water.[1] | Ensure MeOH is anhydrous. Increase reaction time. |

| Product is Oily (Stage 2) | Residual | Ensure thorough quenching and washing of the organic layer with bicarbonate.[2] |

| Violent Exotherm (Quench) | Adding water to | ALWAYS add the reaction mass to ice, never water to the reaction mass. |

| Impurity: 4,6-Dichloro | Contamination in starting material.[1] | Ensure the precursor is methyl 4-methoxyacetoacetate, not methyl 4-chloroacetoacetate. |

Analytical Characterization

Target: 2-amino-4-chloro-6-(methoxymethyl)pyrimidine[1]

-

Formula:

-

MW: 173.60 g/mol [1]

-

1H NMR (DMSO-d6, 400 MHz):

References

-

Preparation of Precursor: Patent CN105418420A. Method for synthesizing methyl 4-methoxyacetoacetate.

-

General Pyrimidine Cyclization: The Chemistry of Heterocyclic Compounds, Pyrimidines. Brown, D. J.[2] Wiley-Interscience.[1]

-

Chlorination Protocol: Patent WO1995007265A1. Improved process for preparing 2-amino-4,6-dichloropyrimidine (Adapted for specific side chain).[1][6]

-

Famciclovir Intermediates: Harnden, M. R., et al. "Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines."[1] J. Med. Chem. 1987, 30, 1636.[2] (Describes similar side-chain chemistry).

Sources

- 1. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 2. CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate - Google Patents [patents.google.com]

- 3. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN109456329B - Preparation method of famciclovir - Google Patents [patents.google.com]

Microwave-assisted synthesis of 6-substituted isocytosines

Abstract & Strategic Relevance